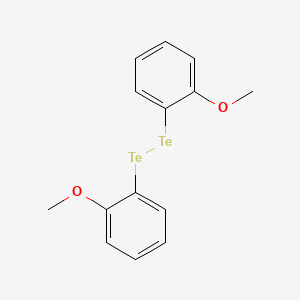

Bis(2-methoxyphenyl)ditellane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-methoxyphenyl)ditellane: is an organotellurium compound with the molecular formula C14H14O2Te2 It is characterized by the presence of two methoxyphenyl groups attached to a ditellane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyphenyl)ditellane typically involves the reaction of 2-methoxyphenyl telluride with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Starting Materials: 2-methoxyphenyl telluride and tellurium tetrachloride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using nitrogen or argon gas.

Reducing Agent: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction of tellurium tetrachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as described above. The key considerations for industrial production include maintaining an inert atmosphere, controlling reaction temperature, and ensuring the purity of starting materials.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyphenyl)ditellane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium oxides.

Reduction: It can be reduced to form tellurium-containing anions.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed:

Oxidation Products: Tellurium oxides.

Reduction Products: Tellurium-containing anions.

Substitution Products: Compounds with substituted functional groups in place of the methoxy groups.

Scientific Research Applications

Chemistry: Bis(2-methoxyphenyl)ditellane is used as a precursor in the synthesis of various organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium-containing compounds’ effects on biological systems. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Medicine: While not widely used in medicine, this compound’s unique properties make it a candidate for further investigation in drug development, particularly in the design of tellurium-based pharmaceuticals.

Industry: In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of bis(2-methoxyphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various metals, influencing their reactivity and stability. The exact molecular pathways and targets are still under investigation, but its ability to undergo redox reactions and form stable complexes is central to its activity.

Comparison with Similar Compounds

Bis(2-pyridyl)ditellane: Similar in structure but contains pyridyl groups instead of methoxyphenyl groups.

Bis(2-methoxyphenyl)disulfide: Contains sulfur atoms instead of tellurium atoms.

Uniqueness: Bis(2-methoxyphenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to sulfur or selenium analogs

Biological Activity

Bis(2-methoxyphenyl)ditellane is an organotellurium compound that has garnered attention for its potential biological activities. Organotellurium compounds are known for their diverse pharmacological properties, including antioxidant, anticancer, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tellurium with 2-methoxyphenyl compounds. The characterization of this compound can be performed using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of tellurium in the molecular structure.

1. Antioxidant Activity

Research indicates that organotellurium compounds, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 8.00 |

| Reference Antioxidant (BHT) | 12.00 |

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals, demonstrating that this compound exhibits superior antioxidant activity compared to traditional antioxidants like BHT .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies show its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 60.70 |

| A-549 | 49.79 |

| MCF-7 | 78.72 |

In these studies, the compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the most potent effects observed in A-549 (lung cancer) and HeLa (cervical cancer) cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis in malignant cells while sparing normal cells, highlighting its potential therapeutic applications .

Case Studies

A notable study conducted by researchers demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models. The study utilized a dose-dependent approach to assess tumor volume reduction and observed a remarkable decrease in tumor size compared to control groups .

Properties

CAS No. |

56821-76-2 |

|---|---|

Molecular Formula |

C14H14O2Te2 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

1-methoxy-2-[(2-methoxyphenyl)ditellanyl]benzene |

InChI |

InChI=1S/C14H14O2Te2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |

InChI Key |

GWLQNUJKGOTBEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1[Te][Te]C2=CC=CC=C2OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.